molecular formula C18H11ClN2O3S B11401485 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11401485
M. Wt: 370.8 g/mol
InChI Key: LHHFNUKJMKOYEE-UHFFFAOYSA-N
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Description

6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves coupling the chlorinated chromene core with the benzothiazole moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chromene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole moiety.

    Reduction: Reduced chromene derivatives with hydroxyl groups.

    Substitution: Substituted chromene derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. It is being investigated for its potential to inhibit bacterial growth and reduce inflammation in cellular models.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation makes it a candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of a wide range of derivatives with tailored functionalities.

Mechanism of Action

The mechanism of action of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis. The benzothiazole moiety may interact with DNA or proteins, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the benzothiazole moiety, which may reduce its biological activity.

    N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom, which may affect its reactivity and potency.

    6-chloro-N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl group, which may influence its solubility and bioavailability.

Uniqueness

The presence of both the chlorine atom and the benzothiazole moiety in 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide makes it unique. These functional groups contribute to its distinct reactivity profile and potential biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C18H11ClN2O3S

Molecular Weight

370.8 g/mol

IUPAC Name

6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H11ClN2O3S/c1-9-2-4-12-16(6-9)25-18(20-12)21-17(23)15-8-13(22)11-7-10(19)3-5-14(11)24-15/h2-8H,1H3,(H,20,21,23)

InChI Key

LHHFNUKJMKOYEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

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